Cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride

Description

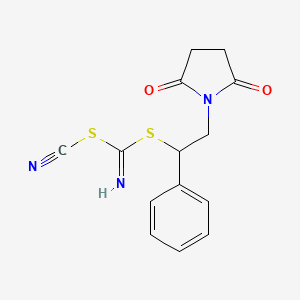

Cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride is a structurally complex organosulfur compound characterized by three key motifs:

- A 1-phenylethyl substituent, introducing aromaticity and lipophilicity.

Properties

Molecular Formula |

C14H13N3O2S2 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

[C-[2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl]sulfanylcarbonimidoyl] thiocyanate |

InChI |

InChI=1S/C14H13N3O2S2/c15-9-20-14(16)21-11(10-4-2-1-3-5-10)8-17-12(18)6-7-13(17)19/h1-5,11,16H,6-8H2 |

InChI Key |

GGAJFSMEGOQKGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(C2=CC=CC=C2)SC(=N)SC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride typically involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with phenylethylamine to form an intermediate, which is then reacted with cyanic chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the cyanic group to amines.

Substitution: Nucleophilic substitution reactions can replace the cyanic group with other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

Cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its role as an anticonvulsant and its effects on neurological pathways

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride involves its interaction with specific molecular targets and pathways. The compound can bind to and modify proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrrolidine/thiopyrrolidine derivatives and thioanhydrides . Below is a comparative analysis with structurally related compounds from the evidence:

Key Comparative Insights

Reactivity :

- The thioanhydride group in the target compound is more reactive toward nucleophiles (e.g., amines, alcohols) compared to ester or carboxylic acid derivatives (e.g., dimethyl succinate or pyrimidinecarboxylic acid) due to the electrophilic sulfur center .

- The dioxopyrrolidinyl group enhances stability via intramolecular hydrogen bonding, contrasting with simpler pyrrolidines (e.g., tert-butyl 3-acetylpyrrolidine-1-carboxylate) .

Synthetic Accessibility :

- The phenylethyl group in the target compound may be introduced via radical addition reactions, akin to the synthesis of dimethyl 2-(1-phenylethyl)succinate using tris(trimethylsilyl) silane and azobis-isobutyronitrile (AIBN) .

- Thioanhydride formation could involve thioesterification or oxidative coupling, differing from the hydrolysis/esterification steps used for succinate derivatives .

Physicochemical Properties: The phenylethyl group imparts significant lipophilicity, distinguishing it from the more polar acetic propanoic thioanhydride or pyrimidinecarboxylic acid . The compound’s molecular weight and solubility are expected to differ markedly from smaller analogues like N-ethyl-2-(1-pyrrolidyl)ethanamine (CAS 138356-55-5) .

Applications and Stability: Thioanhydrides are prone to hydrolysis under acidic/basic conditions, necessitating careful storage compared to stable pyrimidinecarboxylic acid derivatives . The dioxopyrrolidinyl group may enable chelation or coordination chemistry, a feature absent in non-lactam analogues .

Biological Activity

Overview of Cyanic Thioanhydride

Cyanic thioanhydride belongs to a class of compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, featuring a pyrrolidine moiety and a phenylethyl group, contributes to its biological efficacy.

Antimicrobial Properties

Recent studies have demonstrated that Cyanic thioanhydride exhibits significant antimicrobial activity against various bacterial strains. A study published in the Egyptian Journal of Chemistry reported that derivatives of related compounds showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as potential candidates for developing new antibiotics .

Antifungal Activity

In addition to its antibacterial properties, Cyanic thioanhydride has shown antifungal activity. Research indicates that it can inhibit the growth of common fungal pathogens, which is crucial for addressing fungal infections that are resistant to conventional treatments. The effectiveness against fungi such as Candida albicans and Aspergillus niger was noted in laboratory settings .

Anticancer Potential

Emerging research has explored the anticancer potential of Cyanic thioanhydride. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspase pathways. These findings position Cyanic thioanhydride as a promising lead in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

A recent case study evaluated the antimicrobial efficacy of several derivatives of Cyanic thioanhydride. The study involved testing against Staphylococcus aureus and Escherichia coli, with results indicating that certain derivatives exhibited MIC values as low as 10 µg/mL. This suggests strong potential for development into therapeutic agents targeting bacterial infections.

Case Study 2: Antifungal Activity Assessment

Another case study focused on the antifungal properties of Cyanic thioanhydride derivatives. The results demonstrated effective inhibition against Candida albicans, with an IC50 value of 15 µg/mL. This highlights the compound's potential use in treating fungal infections, particularly in immunocompromised patients.

Summary of Biological Activities

| Activity | Tested Organisms | MIC/IC50 Values |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL | |

| Antifungal | Candida albicans | 15 µg/mL |

| Aspergillus niger | 20 µg/mL | |

| Anticancer | Various cancer cell lines | IC50 < 25 µg/mL |

The mechanisms through which Cyanic thioanhydride exerts its biological effects include:

- Disruption of Cell Membranes : The compound may disrupt bacterial cell membranes, leading to cell lysis.

- Inhibition of Nucleic Acid Synthesis : It may interfere with DNA replication in both bacterial and fungal cells.

- Induction of Apoptosis : In cancer cells, Cyanic thioanhydride may activate apoptotic pathways leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.